molecular formula C17H18Si B12094030 Trimethyl(3-(phenylethynyl)phenyl)silane CAS No. 136459-74-0

Trimethyl(3-(phenylethynyl)phenyl)silane

Cat. No.: B12094030
CAS No.: 136459-74-0
M. Wt: 250.41 g/mol
InChI Key: ARRNGEVJJGTTDG-UHFFFAOYSA-N
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Description

Trimethyl(3-(phenylethynyl)phenyl)silane is an organosilicon compound with the molecular formula C17H18Si. It is a derivative of phenylacetylene, where the phenyl group is substituted with a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(3-(phenylethynyl)phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(phenylethynyl)phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phenylacetic acid derivatives, while substitution reactions can yield various organosilicon compounds .

Scientific Research Applications

Trimethyl(3-(phenylethynyl)phenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(3-(phenylethynyl)phenyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenylethynyl group provides a site for further functionalization, making it a versatile compound for synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Phenylethynyltrimethylsilane
  • 1-Phenyl-2-(trimethylsilyl)acetylene

Uniqueness

Trimethyl(3-(phenylethynyl)phenyl)silane is unique due to the presence of both the trimethylsilyl and phenylethynyl groups. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research .

Properties

CAS No.

136459-74-0

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl-[3-(2-phenylethynyl)phenyl]silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-11-7-10-16(14-17)13-12-15-8-5-4-6-9-15/h4-11,14H,1-3H3

InChI Key

ARRNGEVJJGTTDG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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